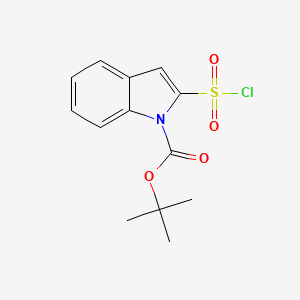

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-chlorosulfonylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)20(14,17)18/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXOBRJVBAHYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701785 | |

| Record name | tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872983-77-2 | |

| Record name | tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. The document outlines a robust and reproducible synthetic pathway, beginning with the protection of the indole nitrogen, followed by a highly regioselective functionalization at the C2 position. We delve into the critical aspects of the reaction mechanism, emphasizing the rationale behind the choice of reagents and reaction conditions. Furthermore, this guide presents a comprehensive characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, safety considerations, and data interpretation are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and validate this versatile building block.

Introduction: Significance and Application

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole ring is a critical strategy for modulating the biological activity of these molecules. The introduction of a sulfonyl moiety, particularly at the C2 position, can significantly enhance bioactivity.[1] Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate serves as a pivotal precursor for the synthesis of a wide array of indole-2-sulfonamides and related derivatives. The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles, making it an invaluable handle for late-stage diversification in drug discovery programs.

The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it enhances the stability of the indole ring and, most importantly, acts as a powerful directing group for regioselective metalation at the C2 position, a process known as Directed ortho Metalation (DoM). This guide focuses on leveraging this principle for an efficient and scalable synthesis.

Synthetic Strategy and Mechanism

The most effective and widely adopted strategy for the synthesis of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate involves a three-step sequence starting from commercially available N-Boc-indole. The core of this strategy is the regioselective deprotonation at the C2 position.

Core Synthetic Pathway:

-

Directed ortho Metalation (DoM): The synthesis commences with the deprotonation of N-Boc-indole at the C2 position using a strong organolithium base, such as sec-butyllithium (s-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures. The Boc group directs the lithium base to the adjacent C2 position, leading to the formation of a C2-lithiated intermediate.[2][3][4]

-

Sulfur Dioxide Quench: The highly reactive lithiated intermediate is then trapped by bubbling sulfur dioxide (SO₂) gas through the solution. This electrophilic quench forms a stable lithium indole-2-sulfinate salt.

-

Oxidative Chlorination: The final step involves the conversion of the sulfinate salt into the target sulfonyl chloride. This is achieved by treating the salt with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[5][6]

Mechanistic Insights

The success of this synthesis hinges on the Directed ortho Metalation step. The Boc group's carbonyl oxygen coordinates with the lithium cation of the organolithium base, positioning the base in close proximity to the C2 proton. This chelation effect lowers the activation energy for deprotonation at the C2 position relative to other positions on the indole ring, ensuring high regioselectivity.[4] Conducting the reaction at cryogenic temperatures (-78 °C) is crucial to prevent side reactions, such as decomposition of the organolithium reagent or undesired reactions with the solvent.

The subsequent steps involve the nucleophilic attack of the C2-lithiated indole on sulfur dioxide, followed by an oxidative chlorination process to yield the final sulfonyl chloride.

Synthesis Workflow Diagram

Caption: Synthetic workflow for tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

N-Boc-indole

-

sec-Butyllithium (s-BuLi, solution in cyclohexane)

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfur dioxide (SO₂) gas

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-indole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.[2]

-

SO₂ Quench: While maintaining the temperature at -78 °C, bubble SO₂ gas through the solution for approximately 15-20 minutes until the reaction mixture becomes acidic (test with moist pH paper at the gas outlet) or the color dissipates.

-

Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours.

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

Chlorination: Re-dissolve the resulting crude lithium sulfinate salt in anhydrous DCM and cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride (1.2 eq) dropwise.

-

Reaction Completion: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate as a solid.

Characterization and Data Analysis

The structural identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO₄S | [7] |

| Molecular Weight | 315.77 g/mol | [7] |

| Monoisotopic Mass | 315.0332 Da | [7] |

| Appearance | Typically an off-white to pale yellow solid | General knowledge |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~8.2-7.2 (m, 4H, Ar-H), ~6.8 (s, 1H, indole C3-H), ~1.7 (s, 9H, C(CH₃)₃). The exact shifts of aromatic protons will depend on the solvent. |

| ¹³C NMR | δ (ppm): ~149 (C=O), ~138-120 (Ar-C), ~115 (indole C3), ~85 (quaternary C of Boc), ~28 (C(CH₃)₃). The C2 carbon bearing the sulfonyl chloride will be significantly downfield. |

| FT-IR | ν (cm⁻¹): ~1730 (C=O stretch, Boc-group), ~1380 & ~1180 (asymmetric and symmetric S=O stretch of SO₂Cl). |

| Mass Spec. (ESI+) | m/z: Calculated for [M+H]⁺: 316.0405. Fragmentation may show loss of the Boc group (-100) or the tert-butyl group (-57). |

Interpreting the Data:

-

NMR: The presence of the singlet at ~1.7 ppm integrating to 9 protons is characteristic of the Boc protecting group. The singlet around 6.8 ppm confirms successful functionalization at C2, leaving the C3 proton intact.

-

FT-IR: The strong absorption band around 1730 cm⁻¹ is definitive for the carbonyl of the Boc ester. Two strong bands in the 1400-1150 cm⁻¹ region are tell-tale signs of the sulfonyl group.[8]

-

MS: High-resolution mass spectrometry should confirm the elemental composition with high accuracy.

Safety, Handling, and Storage

-

Reagents: Organolithium reagents like s-BuLi are pyrophoric and react violently with water. Sulfuryl chloride is highly corrosive and toxic. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).

-

Product: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid. They are also corrosive and can cause skin and eye burns.

-

Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated chemical fume hood.

-

Storage: Store the final product under an inert atmosphere in a cool, dry place, away from moisture.

Conclusion

This guide details a reliable and well-established method for the synthesis of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. The strategy, centered on Directed ortho Metalation, provides a high degree of regiocontrol, which is often a challenge in indole chemistry. The comprehensive characterization data and protocols provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient production and validation of this important synthetic intermediate.

References

-

Anderson, J. C., et al. (2010). Diamine-free Lithiation-Trapping of N-Boc Heterocycles Using s-BuLi in THF. PubMed. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of sulfenylated indoles using sulfonyl chloride as a sulfenylative source. ResearchGate. Available at: [Link]

-

O'Brien, P., et al. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

-

Coldham, I., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications. Available at: [Link]

-

Smith, K., et al. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. Available at: [Link]

-

O'Brien, P., et al. (n.d.). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. University of York Research Repository. Available at: [Link]

-

Yu, J., et al. (2020). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PMC - NIH. Available at: [Link]

-

Movassaghi, M., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

-

Chemical Synthesis Database. (2025). tert-butyl 2-butyl-1H-indole-1-carboxylate. Chemical Synthesis Database. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 7-(chlorosulfonyl)-1h-indole-1-carboxylate. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... ResearchGate. Available at: [Link]

-

Dittmer, D. C. (1982). Reaction of Indole Derivatives with Thionyl and Sulfuryl Chlorides. ACS Publications. Available at: [Link]

-

Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

-

Lei, A., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 2-methoxysulfonylindole-1-carboxylate. PubChem. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 4-(chlorosulfonyl)-1h-indole-1-carboxylate. PubChem. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link]

-

Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available at: [Link]

-

MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. Available at: [Link]

- Google Patents. (n.d.). KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. Google Patents.

-

PubChem. (n.d.). tert-butyl (2'R,3R)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylphenyl]phenyl]. PubChem. Available at: [Link]

-

MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride. Google Patents.

-

Arkat USA. (n.d.). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkat USA. Available at: [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide. Google Patents.

- Google Patents. (n.d.). WO2003099198A2 - A process for the preparation of oxindole derivatives. Google Patents.

- Google Patents. (n.d.). CN103172500A - Novel 2-chlororesorcinol preparation method. Google Patents.

-

ResearchGate. (n.d.). Generation of oxindole-2-thiones (thiols) via dilithiated N-tert-Boc-anilines. Synthesis of a sulfur analog of MK886. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 1H-indole-7-carboxylate. PubChem. Available at: [Link]

-

PubMed. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. PubMed. Available at: [Link]

-

PubMed. (n.d.). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed. Available at: [Link]

Sources

- 1. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. PubChemLite - Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc-2-chlorosulfonylindole: Properties, Reactivity, and Applications

Introduction: A Versatile Tool for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this nucleus is paramount to modulating biological activity. N-Boc-2-chlorosulfonylindole emerges as a highly valuable and reactive intermediate, designed for the precise introduction of a sulfonyl group at the C2 position of the indole ring. The tert-butoxycarbonyl (Boc) group provides temporary protection to the indole nitrogen, enhancing solubility and moderating reactivity, while the chlorosulfonyl moiety at the C2 position serves as a potent electrophile, primed for reaction with a wide array of nucleophiles.[2][3] This guide offers an in-depth exploration of the physical and chemical properties of N-Boc-2-chlorosulfonylindole, providing researchers and drug development professionals with the technical insights required for its effective application.

Synthesis and Molecular Architecture

The preparation of N-Boc-2-chlorosulfonylindole typically begins with the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure accomplished by reacting indole with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4] The subsequent and crucial step is the regioselective chlorosulfonylation at the C2 position. This is often achieved by lithiation at the C2 position using a strong base like n-butyllithium or tert-butyllithium, followed by quenching the resulting organolithium species with sulfuryl chloride (SO₂Cl₂).

The molecular design—an N-Boc protected indole core with a C2-chlorosulfonyl group—is deliberate. The Boc group is stable under neutral and basic conditions but is readily cleaved by acid, allowing for orthogonal deprotection strategies in multi-step syntheses.[5][6] The electron-withdrawing nature of the Boc group also influences the electronic properties of the indole ring. The chlorosulfonyl group is a powerful electrophile and an excellent leaving group, making it an ideal handle for introducing sulfonamide functionalities, which are prevalent in pharmacologically active molecules.[7]

Caption: General synthesis pathway for N-Boc-2-chlorosulfonylindole.

Physical Properties

The physical properties of N-Boc-2-chlorosulfonylindole are critical for its handling, storage, and use in reactions. These properties are summarized in the table below. The compound is typically a solid at room temperature and should be stored under anhydrous conditions to prevent hydrolysis of the reactive chlorosulfonyl group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄ClNO₄S | N/A |

| Molecular Weight | 315.77 g/mol | N/A |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Not widely reported, expected to be >100 °C | N/A |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water. | Inferred from structure |

| Stability | Moisture-sensitive; decomposes in the presence of water and protic solvents. Stable under inert, dry conditions. | [8] |

Chemical Properties and Reactivity

The chemistry of N-Boc-2-chlorosulfonylindole is dominated by the electrophilic nature of the sulfonyl chloride group. This moiety readily reacts with a variety of nucleophiles, making it a versatile building block for creating diverse compound libraries.

Reaction with Amines: The Gateway to Sulfonamides

The most prominent reaction of N-Boc-2-chlorosulfonylindole is its facile reaction with primary and secondary amines to form N-Boc-2-indolesulfonamides. This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

The causality behind this experimental choice is clear: the base prevents the protonation of the amine nucleophile, maintaining its reactivity, and also neutralizes the acid generated, which could otherwise lead to undesired side reactions, including the potential cleavage of the acid-labile Boc group.[6]

Caption: Reaction of N-Boc-2-chlorosulfonylindole with an amine.

Stability and Deprotection

The N-Boc protecting group exhibits excellent stability towards basic and nucleophilic conditions, which is crucial during the formation of sulfonamides.[2][3] However, it is readily and cleanly removed under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent, efficiently cleaves the Boc group to reveal the free indole N-H.[9][10] The byproducts of this deprotection—isobutylene and carbon dioxide—are volatile and easily removed, simplifying purification. This orthogonal stability is a key feature that allows for selective manipulation of the molecule. For long-term storage, the compound should be kept in a cool, dry place under an inert atmosphere to prevent degradation.[8]

Spectroscopic Analysis

Confirmation of the structure and purity of N-Boc-2-chlorosulfonylindole and its derivatives is achieved through standard spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum will show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.5-1.7 ppm. Aromatic protons of the indole ring will appear in the range of 7.0-8.5 ppm. |

| ¹³C NMR | Key signals include the quaternary carbon of the tert-butyl group (~85 ppm), the carbonyl of the Boc group (~149 ppm), and the carbons of the indole ring (115-140 ppm). |

| IR Spectroscopy | Strong absorption bands are expected for the C=O of the carbamate (~1730 cm⁻¹) and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group (~1380 and ~1180 cm⁻¹ respectively). |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ can be observed, confirming the molecular weight. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident for chlorine-containing fragments. |

Experimental Protocol: Synthesis of a Model N-Boc-2-Indolesulfonamide

This protocol provides a self-validating workflow for the synthesis and characterization of a representative sulfonamide derivative.

Objective: To synthesize N-(benzyl)-1-(tert-butoxycarbonyl)-1H-indole-2-sulfonamide.

Materials:

-

N-Boc-2-chlorosulfonylindole (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-2-chlorosulfonylindole (1.0 eq). Dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the exothermicity of the reaction.

-

Addition of Reagents: Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes).

-

Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Conclusion

N-Boc-2-chlorosulfonylindole stands out as a pivotal reagent for the functionalization of the indole C2 position. Its well-defined reactivity, governed by the electrophilic sulfonyl chloride and the orthogonally stable N-Boc group, provides a reliable and versatile platform for synthesizing libraries of 2-indolesulfonamides. Understanding its physical and chemical properties, as detailed in this guide, is essential for leveraging its full potential in the rational design and development of new therapeutic agents.

References

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. Available at: [Link]

-

Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. Taylor & Francis Online. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

-

A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Thieme Connect. Available at: [Link]

-

Supporting Information for "A Cationic Metallomesogen Containing a Tridentate N-Heterocyclic Carbene-Based Ligand". The Royal Society of Chemistry. Available at: [Link]

-

Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

N-BOC-N,N-Bis(2-chloroethyl)amine. PubChem. Available at: [Link]

-

Reaction pathway for BOC amine formation under mild reaction conditions. ResearchGate. Available at: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Novel Chemistry of Indole in the Synthesis of Heterocycles. SciSpace. Available at: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky UKnowledge. Available at: [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

-

Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. The Royal Society of Chemistry. Available at: [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. Available at: [Link]

-

N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. scispace.com [scispace.com]

A Technical Guide to the Spectral Analysis of tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 872983-77-2)

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (C₁₃H₁₄ClNO₄S) is a bifunctional molecule incorporating a sulfonyl chloride and a tert-butoxycarbonyl (Boc)-protected indole. This unique combination of functionalities dictates its characteristic spectral signature, which is crucial for its identification and quality control in research and development settings.

Chemical Structure:

Predicted Spectral Data

The following sections detail the anticipated NMR, IR, and MS spectral data for tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for the target compound in a standard deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Indole H-3 | ~6.7 ppm (s) | ~110 ppm | The C-3 proton will appear as a singlet, and the chemical shift will be influenced by the adjacent sulfonyl chloride group. |

| Indole H-4 | ~7.8 ppm (d) | ~125 ppm | Aromatic proton on the benzene ring, likely a doublet. |

| Indole H-5 | ~7.4 ppm (t) | ~128 ppm | Aromatic proton, expected to be a triplet. |

| Indole H-6 | ~7.5 ppm (t) | ~126 ppm | Aromatic proton, likely a triplet. |

| Indole H-7 | ~8.2 ppm (d) | ~115 ppm | Deshielded aromatic proton due to proximity to the Boc-protected nitrogen, appearing as a doublet. |

| Boc -C(CH₃)₃ | ~1.7 ppm (s) | ~85 ppm (quaternary), ~28 ppm (methyls) | A sharp singlet in ¹H NMR integrating to 9 protons. |

| Indole C-2 | - | ~135 ppm | Quaternary carbon attached to the sulfonyl chloride, no directly attached proton. |

| Indole C-3a | - | ~130 ppm | Quaternary carbon at the ring junction. |

| Indole C-7a | - | ~138 ppm | Quaternary carbon at the ring junction. |

| Boc C=O | - | ~149 ppm | Carbonyl carbon of the Boc protecting group. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for aromatic protons are typically in the range of 7-9 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate are summarized below.

Table 2: Predicted Infrared (IR) Spectral Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980 - 2880 | C-H stretch (aliphatic, -C(CH₃)₃) | Medium |

| 1735 - 1715 | C=O stretch (Boc carbonyl) | Strong |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

The presence of strong absorption bands for the sulfonyl chloride (SO₂) and the Boc carbonyl (C=O) groups are key diagnostic features in the IR spectrum.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, electron impact (EI) or electrospray ionization (ESI) can be used.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Notes |

| 315/317 | [M]⁺ | Molecular ion peak, with the characteristic 3:1 isotopic pattern for chlorine. |

| 259/261 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 216 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl group. |

| 116 | [Indole]⁺ | Fragmentation leading to the indole core. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a common fragment from Boc-protected compounds.[4] |

The observation of the molecular ion with the correct isotopic distribution for chlorine is a primary indicator of the compound's identity. The fragmentation pattern, particularly the loss of the Boc group and the sulfonyl chloride moiety, provides further structural confirmation.

Experimental Protocols

To obtain high-quality spectral data, adherence to standardized experimental procedures is essential. The following sections provide detailed methodologies for NMR, IR, and MS analysis.

NMR Spectroscopy Protocol

Diagram 1: NMR Spectroscopy Workflow

Caption: Workflow for acquiring and processing NMR spectra.

-

Sample Preparation : Dissolve 5-10 mg of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, 8-16 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.

-

Data Processing : Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections.

-

Data Analysis : Analyze the processed spectra to determine chemical shifts, integration values, and coupling constants.

IR Spectroscopy Protocol

Diagram 2: IR Spectroscopy Workflow

Caption: Workflow for acquiring and processing IR spectra.

-

Sample Preparation : For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be acquired first.

-

Data Processing : The instrument software will automatically perform a Fourier transform of the interferogram. Perform a background subtraction to obtain the sample's spectrum.

-

Data Analysis : Identify the positions and intensities of the absorption bands and correlate them with the characteristic vibrational frequencies of the functional groups.

Mass Spectrometry Protocol

Diagram 3: Mass Spectrometry Workflow

Caption: Workflow for acquiring and processing mass spectra.

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for a softer ionization or electron impact (EI) for more extensive fragmentation.

-

Data Acquisition : Introduce the sample into the mass spectrometer. For ESI, the sample solution is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire data over a relevant mass-to-charge (m/z) range.

-

Data Processing : The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis : Identify the molecular ion peak and any adducts that may have formed. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Conclusion

This technical guide provides a robust framework for the spectral characterization of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a comprehensive resource for researchers and scientists. By understanding the expected spectral features and employing rigorous analytical techniques, professionals in drug development and chemical synthesis can confidently identify and assess the purity of this important chemical intermediate.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectra of Sulfonyl Chlorides. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

Sources

A Predictive Guide to the Reactivity of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate with Nucleophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a functionalized indole derivative poised to be a valuable intermediate in organic synthesis and medicinal chemistry. Its structure combines a Boc-protected indole nucleus with a highly reactive sulfonyl chloride moiety at the 2-position. While direct literature on this specific molecule is sparse[1], its reactivity can be confidently predicted based on well-established principles governing its constituent functional groups. This guide provides a comprehensive analysis of its expected reactivity towards common nucleophiles, offering field-proven insights into reaction mechanisms, experimental design, and product characterization. We aim to equip researchers with the foundational knowledge to effectively utilize this reagent in the synthesis of novel indole-2-sulfonamides, sulfonate esters, and other derivatives of high pharmaceutical potential.[2][3][4]

Part 1: Molecular Structure, Stability, and Handling

Core Molecular Architecture

The reactivity of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is dictated by the interplay of its three key components:

-

The Indole Core: A privileged scaffold in medicinal chemistry, providing a rigid framework with specific electronic properties.[2][3]

-

The N-tert-butoxycarbonyl (Boc) Group: This protecting group serves a dual purpose. It deactivates the indole nitrogen, preventing it from interfering with reactions, and it electronically modifies the indole ring, influencing the reactivity of the C2 substituent.

-

The 2-Chlorosulfonyl (-SO₂Cl) Group: This is the primary center of electrophilicity. The sulfur atom is attached to two strongly electron-withdrawing oxygen atoms and a chlorine atom, which is a good leaving group. This makes the sulfur atom highly susceptible to nucleophilic attack.[5][6]

Predicted Stability and Recommended Handling

Heteroaromatic sulfonyl chlorides are known for their variable stability.[7][8] The primary pathway for degradation is hydrolysis, where ambient moisture can act as a nucleophile, converting the sulfonyl chloride to the corresponding and less reactive sulfonic acid.[6]

Causality Behind Instability: The high electrophilicity of the sulfur center makes it reactive not only towards desired nucleophiles but also towards ubiquitous weak nucleophiles like water. Decomposition can also occur via other pathways, such as the formal extrusion of SO₂, although this is more characteristic of pyridine-based sulfonyl chlorides.[8]

Self-Validating Protocol for Handling: To ensure experimental reproducibility, the following precautions are essential:

-

Storage: Store the reagent under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (0-4 °C) in a tightly sealed container.

-

Handling: Dispense the reagent in a glovebox or under a positive pressure of inert gas.

-

Reaction Conditions: All reactions should be conducted using anhydrous solvents and glassware dried in an oven or by flame-drying under vacuum.

Part 2: General Principles of Reactivity with Nucleophiles

The dominant reaction pathway for tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate involves the nucleophilic substitution at the tetracoordinate sulfur atom.[9]

The Primary Reactive Site

The sulfur atom of the sulfonyl chloride is the molecule's "hot seat" for nucleophilic attack. This is a consequence of the significant partial positive charge (δ+) induced by the three electronegative substituents (two oxygens, one chlorine). Nucleophiles will preferentially attack this site over any position on the indole ring under standard conditions.

Reaction Mechanism

The reaction proceeds via a concerted, Sₙ2-like displacement mechanism at the sulfur center. The incoming nucleophile attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate or transition state, which then collapses by expelling the chloride ion as the leaving group.[9] The overall process results in the formation of a new bond between the nucleophile and the sulfonyl group, with HCl generated as a byproduct.

Caption: General mechanism of nucleophilic substitution at the sulfonyl chloride center.

Part 3: Reactions with Nucleophiles: Protocols and Expected Outcomes

The versatility of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is demonstrated by its reactions with a range of nucleophiles to form stable and medicinally relevant scaffolds.[10]

Reaction with Amines (N-Nucleophiles): Synthesis of Indole-2-Sulfonamides

The reaction with primary and secondary amines is arguably the most important transformation, yielding indole-2-sulfonamides. This functional group is a cornerstone of modern drug discovery, found in antibiotics, diuretics, and anticancer agents.[2][11]

Expected Outcome: The reaction proceeds efficiently to form a stable S-N bond.

Caption: Standard workflow for the synthesis of indole-2-sulfonamides.

Field-Proven Experimental Protocol (Representative):

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary or secondary amine (1.1 equivalents) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a suitable base, such as pyridine (1.5 equivalents) or N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents), to the solution.

-

Causality: A base is required to neutralize the hydrochloric acid generated during the reaction.[12] This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

-

-

Reagent Addition: Dissolve tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired indole-2-sulfonamide.

Reaction with Alcohols/Phenols (O-Nucleophiles): Synthesis of Sulfonate Esters

The reaction with alcohols or phenols yields the corresponding sulfonate esters. While less common in pharmaceuticals than sulfonamides, sulfonate esters are versatile intermediates in organic synthesis.

Expected Outcome: Formation of a stable S-O bond.

Protocol Considerations: The general protocol is similar to that for amines. The alcohol (1.1 eq.) is typically treated with the sulfonyl chloride (1.0 eq.) in the presence of a base like pyridine in an aprotic solvent.[6][13] The base is crucial for deprotonating the alcohol, thereby increasing its nucleophilicity.

Reaction with Thiols (S-Nucleophiles): Synthesis of Thiosulfonates

Thiols, being excellent nucleophiles, are expected to react readily with the sulfonyl chloride to form thiosulfonate esters.

Expected Outcome: Formation of a stable S-S bond.

Protocol Considerations: The reaction can often be performed under similar conditions as those for amines and alcohols, using a base to deprotonate the thiol and facilitate the nucleophilic attack.

Part 4: Analytical Characterization of Products

Confirmation of product formation relies on a combination of standard spectroscopic techniques. The data below are predicted values based on analogous structures found in the literature.[14][15][16][17]

| Product Class | Technique | Expected Spectroscopic Signature |

| Indole-2-Sulfonamide | ¹H NMR | -SO₂NH - proton signal appears as a singlet between 8.0 and 10.5 ppm. Aromatic protons of the indole ring typically appear between 7.0 and 8.0 ppm.[15][16] |

| IR | Strong asymmetric S=O stretch: ~1310-1350 cm⁻¹. Strong symmetric S=O stretch: ~1140-1160 cm⁻¹. S-N stretch: ~900-930 cm⁻¹.[15][16] | |

| ¹³C NMR | Signals corresponding to the indole and Boc-group carbons. | |

| MS (ESI) | Observable [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight. | |

| Indole-2-Sulfonate Ester | ¹H NMR | Absence of the -SO₂NH- proton. Signals for the -O-CHₓ- protons of the alcohol moiety will be present and shifted downfield. |

| IR | Strong S=O stretching bands similar to sulfonamides. Presence of a strong S-O-C stretch. |

References

-

Badorrek, P. et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (PMC). Available at: [Link]

-

Chen, Y. et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]

-

Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

-

ResearchGate. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

-

Mushtaq, S. & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ibrahim, M. et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry. Available at: [Link]

-

SciSpace. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Available at: [Link]

-

ResearchGate. (2022). Cine Substitution of N-Sulfonylindoles. Available at: [Link]

-

Olasunkanmi, L. et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health (PMC). Available at: [Link]

-

Akhtar, M. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (PMC). Available at: [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

-

PubChemLite. Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S). Available at: [Link]

-

ACS Publications. Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Available at: [Link]

-

ResearchGate. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

-

ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

-

Wikipedia. Sulfonyl halide. Available at: [Link]

-

Kučera, J. et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. National Institutes of Health (PMC). Available at: [Link]

-

YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. Available at: [Link]

Sources

- 1. PubChemLite - Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. (Open Access) Synthesis of biologically active sulfonamide-based indole analogs: a review (2023) | Irfan Mushtaq | 5 Citations [scispace.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-Isoindole-2-sulfonyl chloride, 1,3-dihydro- | 145691-51-6 | Benchchem [benchchem.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cbijournal.com [cbijournal.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design and development. A particularly valuable derivative, Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate , has emerged as a critical building block for the synthesis of a diverse array of therapeutic agents. This technical guide delves into the synthesis, reactivity, and extensive applications of this reagent, providing insights for its effective utilization in medicinal chemistry programs.

The sulfonamide functional group is a cornerstone in drug design, renowned for its wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The introduction of a sulfonyl chloride moiety onto the indole core, as seen in Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, provides a reactive handle for the facile synthesis of a vast library of indole-2-sulfonamide derivatives. This guide will explore the strategic advantages of this reagent and provide practical guidance for its application.

Synthesis and Chemical Properties

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a stable, crystalline solid that serves as an efficient precursor for introducing the indole-2-sulfonyl chloride group. The synthesis of this key intermediate is a critical first step in leveraging its potential in medicinal chemistry.

Key Chemical Properties:

| Property | Value |

| Molecular Formula | C13H14ClNO4S[6] |

| Molecular Weight | 317.8 g/mol [7] |

| Appearance | White to off-white solid |

| Stability | Stable under standard laboratory conditions |

The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a key feature of this reagent. This group serves two primary functions: it activates the C2 position of the indole ring towards electrophilic substitution, facilitating the introduction of the chlorosulfonyl group, and it protects the indole nitrogen from participating in undesired side reactions during subsequent synthetic transformations.

Core Reactivity: The Gateway to Indole-2-Sulfonamides

The primary utility of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate lies in the high reactivity of its sulfonyl chloride group towards nucleophiles. This reactivity allows for the straightforward synthesis of a wide range of sulfonamides through reaction with primary and secondary amines.

General Reaction Scheme:

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

Figure 1: General reaction for the synthesis of indole-2-sulfonamides.

This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. The versatility of this reaction allows for the incorporation of a wide variety of substituents (R1 and R2) by simply changing the amine starting material.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The indole-2-sulfonamide scaffold has proven to be a rich source of compounds with diverse biological activities. The ability to readily synthesize a large number of analogs from Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate makes it an invaluable tool in structure-activity relationship (SAR) studies and lead optimization.

Case Study 1: Development of Anti-Trypanosoma cruzi Agents

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern in many parts of the world.[8][9] In the search for new treatments, researchers have identified indole derivatives as a promising class of compounds.

In one study, Tert-butyl 2-(chlorosulfonyl)-5-methyl-1H-indole-1-carboxylate was utilized as a key intermediate in the synthesis of a series of 1H-indole-2-carboxamides with potent anti-Trypanosoma cruzi activity.[8][9] The synthesis involved the reaction of the sulfonyl chloride with various amines to generate a library of sulfonamide derivatives. Subsequent deprotection of the Boc group yielded the final active compounds.[8] This work highlights the utility of the title reagent in rapidly generating analogs for biological screening.

Case Study 2: Synthesis of ADAMTS7 Inhibitors

A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is an enzyme implicated in cardiovascular diseases. The development of inhibitors for this enzyme is an active area of research. Arylsulfonamides have been identified as a promising class of ADAMTS7 inhibitors.[10]

While not directly using the indole-2-sulfonyl chloride, the synthetic strategies employed in the development of these inhibitors are highly relevant. The general approach involves the reaction of an aryl sulfonyl chloride with an amino acid derivative.[10] This methodology can be directly applied to Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate to generate a novel class of indole-based ADAMTS7 inhibitors for further investigation.

Experimental Protocol: General Procedure for the Synthesis of Indole-2-sulfonamides

This protocol provides a general method for the synthesis of indole-2-sulfonamides from Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate and a primary or secondary amine.

Materials:

-

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate

-

Primary or secondary amine (1.1 equivalents)

-

Triethylamine (1.5 equivalents)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add the desired primary or secondary amine (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Experimental workflow for indole-2-sulfonamide synthesis.

The Broader Context: Sulfonamides in Drug Discovery

The sulfonamide functional group is a well-established pharmacophore with a rich history in medicinal chemistry.[4][5] Its ability to act as a bioisostere for other functional groups, such as carboxylic acids, and its favorable physicochemical properties contribute to its prevalence in marketed drugs. The development of new synthetic methods to access novel sulfonamide-containing scaffolds, such as those derived from Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, continues to be an important endeavor in the pursuit of new therapeutics.[11][12][13]

Conclusion: A Powerful Tool for Innovation

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a highly valuable and versatile reagent in medicinal chemistry. Its ability to serve as a direct precursor to a wide array of indole-2-sulfonamides provides a powerful platform for the discovery and development of new therapeutic agents. The straightforward reactivity of the sulfonyl chloride group, coupled with the inherent biological relevance of the indole scaffold, makes this compound an essential tool for researchers and scientists in the pharmaceutical industry. As our understanding of disease biology continues to grow, the strategic application of such key building blocks will undoubtedly play a pivotal role in the creation of the next generation of innovative medicines.

References

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

Egyptian Journal of Chemistry. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. [Link]

-

ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

ResearchGate. Synthesis of biologically active sulfonamide-based indole analogs: a review. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

National Institutes of Health. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. [Link]

-

Atlantis Press. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

PubChem. Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate. [Link]

-

Semantic Scholar. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. [Link]

-

Phys.org. Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

-

ScienceDirect. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. PubChemLite - Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S) [pubchemlite.lcsb.uni.lu]

- 7. tert-butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate | 1262408-03-6 | Benchchem [benchchem.com]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent <i>N</i>-Sulfinyl-<i>O</i>-(<i>tert</i>-butyl)hydroxylamine, <i>t</i>-BuONSO. | Department of Chemistry [chem.web.ox.ac.uk]

- 12. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

Stability and Storage of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate: A Guide to Preserving Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Challenges of a Key Building Block

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a vital bifunctional reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical development. Its structure incorporates a Boc-protected indole nucleus, a common motif in bioactive molecules, and a highly reactive sulfonyl chloride group at the C2 position. This latter group serves as a powerful electrophilic handle for introducing sulfonamide or sulfonate ester functionalities, which are prevalent in numerous drug candidates.[1][2][3][4]

However, the very features that make this compound synthetically valuable—the reactive sulfonyl chloride and the labile tert-butyloxycarbonyl (Boc) protecting group—also render it susceptible to degradation. Understanding the mechanisms of its instability is not merely an academic exercise; it is fundamental to ensuring the reproducibility of synthetic protocols, the purity of resulting compounds, and the overall success of a research and development campaign. This guide provides a detailed analysis of the compound's stability profile, the chemical principles governing its degradation, and rigorous, field-proven protocols for its storage and handling.

Section 1: The Dual Nature of Instability - Deconstructing the Degradation Pathways

The stability of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is principally threatened by two independent but potentially concurrent degradation pathways, each originating from a distinct functional group within the molecule.

The Sulfonyl Chloride Moiety: Extreme Susceptibility to Hydrolysis

The sulfonyl chloride group is a potent electrophile. The sulfur atom is rendered highly electron-deficient by the two double-bonded oxygen atoms and the electronegative chlorine atom, making it a prime target for nucleophilic attack.[5] The most ubiquitous and problematic nucleophile in a laboratory environment is water.

The reaction with water, or hydrolysis, proceeds rapidly to yield the corresponding indole-2-sulfonic acid and hydrochloric acid.[6][7] This reaction is often exothermic and autocatalytic, as the generated HCl can promote further degradation.[6]

Caption: Hydrolytic degradation of the sulfonyl chloride group.

This reaction is the primary and most immediate threat to the compound's integrity. Even trace amounts of atmospheric moisture can initiate this degradation cascade, highlighting the critical need for anhydrous storage and handling conditions.

The N-Boc Protecting Group: Thermal and Acidic Lability

The N-tert-butyloxycarbonyl (N-Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, prized for its stability in many reaction conditions and its relatively mild removal. However, it is sensitive to two key factors: heat and strong acid.

Thermal Deprotection: At elevated temperatures (typically >100-150 °C), the Boc group can be cleaved via a thermolytic elimination mechanism.[8][9] This process involves a concerted reaction that releases gaseous isobutylene and carbon dioxide, leaving behind the unprotected indole nitrogen.[8][10] While storage at room temperature is generally insufficient to cause rapid thermal degradation, prolonged exposure or storage in non-temperature-controlled environments can lead to a gradual loss of the Boc group.[11][12]

Caption: Mechanism of thermal N-Boc group deprotection.

Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to acid. As noted in the previous section, hydrolysis of the sulfonyl chloride moiety produces hydrochloric acid. This acidic byproduct can then catalyze the removal of the Boc group, creating a feedback loop of degradation that results in the formation of 2-(chlorosulfonyl)-1H-indole.

A Combined Threat: The Degradation Cascade

These two pathways can operate in concert, leading to a complex mixture of impurities. The primary compound can degrade into three main species: the hydrolyzed product, the deprotected product, and the product of both hydrolysis and deprotection.

Caption: Primary degradation pathways for the title compound.

Section 2: Recommended Storage and Handling Protocols

Based on the inherent chemical instabilities, a multi-faceted approach to storage is required to ensure the long-term viability of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. The following conditions are not merely suggestions but are scientifically mandated by the compound's reactivity.

Core Storage Conditions

The following table summarizes the optimal conditions for storing the compound, with a detailed rationale for each parameter.

| Parameter | Recommendation | Causality and Rationale |

| Temperature | -20°C or below (Freezer) | Minimizes the rate of potential thermal degradation of the N-Boc group and slows down any residual hydrolytic activity.[13] Storage at 4°C is acceptable for short periods, but freezer storage is strongly recommended for long-term preservation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | CRITICAL. Excludes atmospheric moisture, the primary driver of sulfonyl chloride hydrolysis.[6] The container should be backfilled with an inert gas after each use. |

| Moisture | Strictly Anhydrous | Must be stored in a tightly sealed container, preferably with a secondary seal (e.g., Parafilm®).[14] Storage within a desiccator provides an additional layer of protection against moisture ingress. |

| Light | Protect from Light (Amber Vial) | While not the primary mode of degradation, indoles and other complex organic molecules can be sensitive to photolytic decomposition. Storage in an amber or opaque container is a standard best practice. |

| Incompatibilities | Isolate from Bases, Acids, and Alcohols | Sulfonyl chlorides can react violently with strong bases and are incompatible with strong acids and oxidizing agents.[6][14] They also react readily with alcohols to form sulfonate esters.[7] |

Step-by-Step Handling Protocol for Aliquoting

The greatest risk of degradation occurs during handling when the compound is exposed to the ambient environment.

-

Preparation: Move the sealed container from the freezer to a desiccator and allow it to equilibrate to room temperature before opening. Rationale: This crucial step prevents atmospheric moisture from condensing onto the cold solid upon opening the container.

-

Inert Atmosphere: Perform all weighing and aliquoting operations inside a glove box or under a steady stream of dry inert gas (e.g., using a nitrogen-flushed Schlenk line).

-

Tools: Use clean, dry spatulas and glassware. Avoid using tools that may have residual moisture.

-

Weighing: Quickly weigh the desired amount into a pre-tared, dry vial.

-

Resealing: Immediately and securely reseal the main stock container. Wrap the cap with Parafilm® to reinforce the seal.

-

Backfilling: Flush the headspace of the stock container with dry argon or nitrogen before final tightening.

-

Return to Storage: Promptly return the main stock container to the -20°C freezer.

Section 3: Purity Verification - A Self-Validating Workflow

Trust in a reagent is paramount. Regular purity checks are essential, especially for older batches or if there is any suspicion of improper handling. A simple ¹H NMR analysis is often sufficient to assess the integrity of the compound.

Caption: Workflow for verifying compound purity via ¹H NMR.

Interpretation:

-

Intact Compound: The spectrum should show a sharp singlet integrating to 9 protons around 1.7 ppm (the Boc group) and the characteristic signals for the indole aromatic core.

-

Degradation: A diminished integration of the Boc signal relative to the aromatic protons, or the appearance of signals corresponding to isobutylene, indicates thermal or acidic deprotection. Significant changes in the aromatic region or baseline broadening may suggest hydrolysis and the formation of the sulfonic acid.

Conclusion

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is an indispensable tool for chemical synthesis, but its utility is directly linked to its purity. Its stability is governed by the fundamental reactivity of its sulfonyl chloride and N-Boc functional groups. By understanding that the compound is highly sensitive to moisture, and to a lesser extent, heat and acid, researchers can implement the stringent storage and handling protocols outlined in this guide. Adherence to these scientifically-grounded procedures—principally, storage at -20°C under a dry, inert atmosphere—is the key to preserving the compound's integrity and ensuring the validity and reproducibility of experimental outcomes.

References

- BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.

- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.